(+)-alpha-Dihydrotetrabenazine is a chiral compound and the biologically active metabolite of tetrabenazine, a drug previously used to treat movement disorders. [+)-alpha-Dihydrotetrabenazine is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) located in the brain. This transporter protein is responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, (+)-alpha-Dihydrotetrabenazine reduces the amount of these neurotransmitters available for release, which can have a variety of effects on brain function. This property has made (+)-alpha-Dihydrotetrabenazine a valuable tool in scientific research for studying the role of monoamine neurotransmission in various neurological and psychiatric disorders. [, , , , ]
NBI-98782 is a pharmacologically active compound recognized for its role in modulating neurotransmitter release, particularly as a selective inhibitor of the vesicular monoamine transporter 2. It is a derivative of tetrabenazine, a medication used primarily for treating hyperkinetic movement disorders such as Huntington's disease. NBI-98782 has garnered significant interest in the scientific community due to its potential therapeutic applications in various neurological conditions and its unique chemical properties.
NBI-98782 is synthesized from commercially available precursors through a series of chemical reactions. The compound's structure and properties have been extensively studied, leading to insights into its mechanisms and potential applications in both research and clinical settings.
NBI-98782 falls under the category of vesicular monoamine transporter inhibitors, specifically targeting the vesicular monoamine transporter 2. This classification is crucial as it defines the compound's interaction with neurotransmitter systems, particularly dopamine, norepinephrine, serotonin, and others involved in synaptic transmission.
The synthesis of NBI-98782 typically involves several key steps starting from tetrabenazine. A common method includes the reduction of tetrabenazine using specific reducing agents under controlled conditions. The synthesis process emphasizes maintaining precise temperature control and utilizing catalysts to achieve the desired stereochemistry.
NBI-98782 has a complex molecular structure characterized by its multiple chiral centers and functional groups that contribute to its pharmacological activity. The precise stereochemistry is critical for its interaction with biological targets.
NBI-98782 participates in various chemical reactions that can modify its structure and biological activity:
Common reagents used in reactions involving NBI-98782 include:
NBI-98782 exerts its effects primarily through inhibition of the vesicular monoamine transporter 2, which is responsible for packaging monoamines such as dopamine into vesicles for presynaptic release.
Relevant data from studies indicate that modifications to these properties can significantly affect the compound's pharmacokinetics and dynamics.
NBI-98782 has several scientific applications:
NBI-98782 ((+)-α-dihydrotetrabenazine; (+)-α-DHTBZ) exemplifies the critical role of stereochemistry in VMAT2 inhibition. As the 2R,3R,11bR stereoisomer of dihydrotetrabenazine (HTBZ), its three-dimensional structure enables optimal interaction with the vesicular monoamine transporter’s substrate-binding domain [10]. This configuration allows hydrogen bonding with Asp-431 and hydrophobic contacts with transmembrane helices 10–12 of VMAT2, resulting in a binding affinity (Ki = 0.97 ± 0.48 nM) approximately 2,268-fold greater than its enantiomer (-)-α-HTBZ (Ki = 2.2 ± 0.3 µM) [6] [8]. The energy-minimized conformation positions the 11b-methyl group and protonated amine toward vesicular lumen-access residues, sterically hindering monoamine translocation [1].
Table 1: Stereoisomer-Specific Binding Affinities for VMAT2
Stereoisomer | Configuration | Ki (nM) | Relative Potency |
---|---|---|---|
(+)-α-HTBZ (NBI-98782) | 2R,3R,11bR | 0.97 | 1.0 (Reference) |
(-)-α-HTBZ (NBI-98771) | 2S,3S,11bS | 2,200,000 | ~0.00004 |
(+)-β-HTBZ (NBI-98795) | 2S,3R,11bR | 48.6 | 0.02 |
(-)-β-HTBZ (NBI-98772) | 2R,3S,11bS | 1,150 | 0.0008 |
Functionally, this stereoselectivity translates to in vivo target engagement. PET studies using [¹⁸F]AV-133 confirm that NBI-98782 achieves 85–90% VMAT2 occupancy in striatal regions at plasma concentrations equivalent to therapeutic valbenazine dosing (80 mg daily) [5]. Occupancy below 50% fails to suppress tardive dyskinesia (TD), highlighting the precision required for clinical efficacy [5].
NBI-98782 exhibits sub-nanomolar affinity for VMAT2 (Ki = 0.97–3 nM), surpassing both its prodrug valbenazine (Ki = 150 nM) and the prototypical inhibitor tetrabenazine (Ki = 35–190 nM) [1] [5] [8]. Its selectivity profile is exceptional, showing negligible activity (>10,000 nM Ki) at dopamine D₁/D₂ receptors, serotonin receptors (5-HT₁A/2A/2B), monoamine oxidases (MAO-A/B), and plasma membrane transporters (SERT, NET, DAT) [1] [8]. This distinguishes it from earlier VMAT2 inhibitors like tetrabenazine, which exhibits MAO inhibition contributing to adverse effects [9].
Table 2: Comparative Pharmacological Profile of VMAT2 Inhibitors
Target | NBI-98782 Ki (nM) | Valbenazine Ki (nM) | Tetrabenazine Ki (nM) |
---|---|---|---|
VMAT2 | 0.97–3.0 | 150 | 35–190 |
MAO-A | >10,000 | >10,000 | 180 |
MAO-B | >10,000 | >10,000 | 1,100 |
Dopamine D2 | >10,000 | >10,000 | 210 |
Serotonin 5-HT2A | >10,000 | >10,000 | 89 |
The molecular basis for this selectivity lies in NBI-98782’s rigid structure, which avoids π-stacking interactions with MAO catalytic sites. Its binding energy (-10.2 kcal/mol) to VMAT2, computed via molecular docking, exceeds that to off-targets by 3–5-fold, minimizing pharmacologically unintended interactions [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2